molecular formula C11H12Cl2N2O5 B11927907 DL-threo-Chloramphenicol-d5

DL-threo-Chloramphenicol-d5

Cat. No.: B11927907
M. Wt: 328.16 g/mol
InChI Key: WIIZWVCIJKGZOK-NEKQGQCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Chloramphenicol-d5 involves the incorporation of deuterium atoms into the chloramphenicol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: DL-threo-Chloramphenicol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chloramphenicol derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

DL-threo-Chloramphenicol-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DL-threo-Chloramphenicol-d5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: DL-threo-Chloramphenicol-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced accuracy and precision in quantifying chloramphenicol and related compounds .

Biological Activity

DL-threo-Chloramphenicol-d5 is a deuterated derivative of chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is notable for its use in various biological and pharmaceutical applications, particularly in research settings where isotopic labeling is essential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.

Chloramphenicol, including its deuterated form, exerts its antibacterial effect primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This inhibition leads to bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria .

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Antimicrobial Activity : Effective against various bacterial strains, including those resistant to other antibiotics.
  • Inhibition of Enzymatic Activity : Demonstrated ability to inhibit denitrification enzymes in environmental microbiology studies .
  • Cell Cycle Effects : Impacts on cellular processes such as apoptosis and autophagy have been documented, indicating potential roles in cancer research .

Data Table: Biological Activities

Activity Type Description References
AntimicrobialBroad-spectrum activity against multiple bacterial strains
Inhibition of EnzymesInhibits denitrification enzymes in bacteria
Cell Cycle RegulationAffects apoptosis and autophagy pathways
GenotoxicityInduces sister chromatid exchanges in cell cultures

Case Studies

  • Chloramphenicol in Cystic Fibrosis : A study involving a 15-year-old female with cystic fibrosis revealed that intravenous chloramphenicol treatment led to lactic acidosis and respiratory distress. The adverse effects were attributed to mitochondrial RNA inhibition by chloramphenicol, highlighting the need for careful monitoring during treatment .
  • Environmental Impact Study : Research indicated that chloramphenicol significantly inhibited denitrification processes in both sediment samples and pure cultures of Pseudomonas denitrificans. This study emphasized the compound's role in altering microbial community dynamics in contaminated environments .
  • Genotoxicity Assessment : A study assessed the genotoxic potential of chloramphenicol through sister chromatid exchange assays in bovine fibroblast cultures. Results indicated a dose-dependent increase in chromosomal exchanges, suggesting potential risks associated with exposure to chloramphenicol derivatives .

Properties

Molecular Formula

C11H12Cl2N2O5

Molecular Weight

328.16 g/mol

IUPAC Name

2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D

InChI Key

WIIZWVCIJKGZOK-NEKQGQCZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C(CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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